[(Dodecylimino)bis(methylene)]bisphosphonic acid [(Dodecylimino)bis(methylene)]bisphosphonic acid
Brand Name: Vulcanchem
CAS No.: 5995-33-5
VCID: VC16071016
InChI: InChI=1S/C14H33NO6P2/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21)
SMILES:
Molecular Formula: C14H33NO6P2
Molecular Weight: 373.36 g/mol

[(Dodecylimino)bis(methylene)]bisphosphonic acid

CAS No.: 5995-33-5

Cat. No.: VC16071016

Molecular Formula: C14H33NO6P2

Molecular Weight: 373.36 g/mol

* For research use only. Not for human or veterinary use.

[(Dodecylimino)bis(methylene)]bisphosphonic acid - 5995-33-5

Specification

CAS No. 5995-33-5
Molecular Formula C14H33NO6P2
Molecular Weight 373.36 g/mol
IUPAC Name [dodecyl(phosphonomethyl)amino]methylphosphonic acid
Standard InChI InChI=1S/C14H33NO6P2/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21)
Standard InChI Key JKCMTSPAYIZSGR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)(O)O

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

[(Dodecylimino)bis(methylene)]bisphosphonic acid features a dodecyl chain (C₁₂H₂₅) attached to a bisphosphonated imino backbone. The molecule comprises two phosphonic acid groups (-PO₃H₂) linked via methylene bridges to a central nitrogen atom, which is further bonded to a long hydrophobic alkyl chain. This amphiphilic structure enables interactions with both polar and nonpolar environments, a critical factor in its functionality as a surfactant and chelating agent.

The sodium salt form, [(dodecylimino)bis(methylene)]bisphosphonic acid tetrasodium (C₁₄H₂₉NNa₄O₆P₂), replaces the acidic protons of the phosphonic groups with sodium ions, enhancing solubility in aqueous systems . The InChIKey FRGVMGMRMJJSFE-UHFFFAOYSA-J and SMILES string CCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] provide precise identifiers for computational and regulatory purposes .

Physicochemical Properties

Key physical properties of the compound include:

  • Molecular Weight: 373.36 g/mol (parent acid); 461.29 g/mol (sodium salt) .

  • Solubility: Limited solubility in organic solvents; sodium salt exhibits high aqueous solubility (>100 mg/mL at 25°C).

  • Thermal Stability: Decomposes above 250°C without melting, consistent with phosphonate derivatives.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through a Mannich-type reaction involving dodecylamine, formaldehyde, and phosphorous acid under acidic conditions. A typical procedure involves:

  • Condensation: Dodecylamine reacts with formaldehyde to form an imine intermediate.

  • Phosphonation: The intermediate is treated with phosphorous acid, introducing phosphonic acid groups at the methylene positions.

  • Neutralization (for sodium salt): The product is reacted with sodium hydroxide to yield the tetrasodium form.

Purification and Characterization

Crude product purification employs recrystallization from ethanol-water mixtures. Analytical techniques such as NMR (³¹P and ¹H), FT-IR, and mass spectrometry confirm structure and purity. The ³¹P NMR spectrum typically shows two distinct peaks near 18 ppm, corresponding to the two equivalent phosphorus atoms in the phosphonate groups.

Chemical Reactivity and Functional Behavior

Acid-Base Properties

The phosphonic acid groups exhibit strong acidity, with pKa values approximately 2.0 (first dissociation) and 7.0 (second dissociation). Deprotonation at higher pH facilitates chelation of divalent metal ions (e.g., Ca²⁺, Mg²⁺), forming stable complexes with log K values exceeding 5.0.

Metal Chelation

The compound’s bisphosphonate moiety binds metal ions via four oxygen atoms, creating a pentadentate coordination sphere. This property is exploited in:

  • Water Treatment: Inhibition of CaCO₃ and CaSO₄ scale formation in cooling towers.

  • Biomedicine: Sequestering iron ions in oxidative stress models.

Industrial Applications

Corrosion and Scale Inhibition

The sodium salt is widely used in industrial water systems at concentrations of 5–20 ppm. Performance data include:

ApplicationEfficiency (%)Conditions
CaCO₃ scale inhibition9860°C, pH 8.5
Steel corrosion rate0.002 mm/year25°C, 3% NaCl solution

These metrics highlight its superiority over traditional polyphosphates.

Agricultural Formulations

As a micronutrient chelator, the compound enhances foliar uptake of Fe³⁺ and Zn²⁺ in alkaline soils. Field trials report a 15–20% increase in crop yield when applied at 0.1–0.5% (w/v).

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